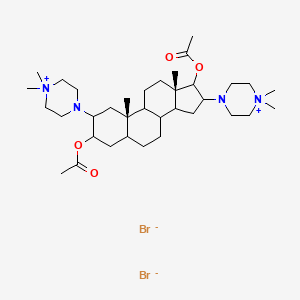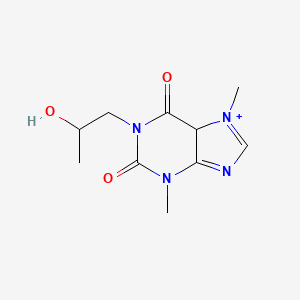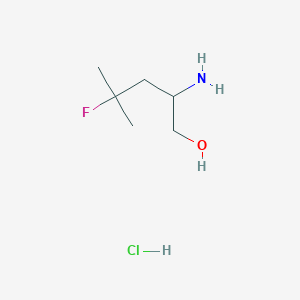
4,4\'-((2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)androstane-2,16-diyl)bis(1,1-dimethyl-piperazinium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a nondepolarizing neuromuscular blocking agent during anesthesia and surgical procedures. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. It is known for its potency and long duration of action, making it a valuable agent in clinical settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pipecuronium bromide involves multiple steps, starting from the steroidal nucleus. The key steps include the introduction of piperazine moieties and subsequent quaternization to form the bisquaternary structure. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
化学反应分析
Types of Reactions: Pipecuronium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the piperazine moieties, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Pipecuronium bromide has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of neuromuscular blocking agents.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and muscle relaxation.
Medicine: It is widely used in clinical research to evaluate its efficacy and safety in various surgical procedures.
Industry: The compound is used in the development of new muscle relaxants and related pharmaceuticals
作用机制
Pipecuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction. This prevents acetylcholine from activating these receptors, leading to muscle relaxation. The compound also acts as an antagonist of M2 and M3 muscarinic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
- Pancuronium bromide
- Rocuronium bromide
- Atracurium besilate
- Vecuronium bromide
Comparison: Pipecuronium bromide is unique due to its high potency and long duration of action compared to other neuromuscular blocking agents. While pancuronium bromide and rocuronium bromide are also potent, they have different pharmacokinetic profiles and durations of action. Atracurium besilate and vecuronium bromide are known for their intermediate duration of action and are often used in different clinical scenarios .
属性
分子式 |
C35H62Br2N4O4 |
|---|---|
分子量 |
762.7 g/mol |
IUPAC 名称 |
[(10S,13S)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
InChI |
InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26?,27?,28?,29?,30?,31?,32?,33?,34-,35-;;/m0../s1 |
InChI 键 |
TXWBOBJCRVVBJF-CWHJHCGXSA-L |
手性 SMILES |
CC(=O)OC1CC2CCC3C([C@]2(CC1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |
规范 SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)


![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)

![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)



![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
![1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine](/img/structure/B14799682.png)
